2-Hydroxytetradecyl methacrylate

Description

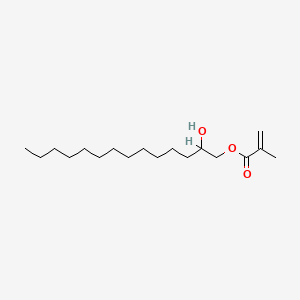

Structure

2D Structure

3D Structure

Properties

CAS No. |

96591-14-9 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

2-hydroxytetradecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C18H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)15-21-18(20)16(2)3/h17,19H,2,4-15H2,1,3H3 |

InChI Key |

RLWDMMUWHLHTBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(COC(=O)C(=C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxytetradecyl Methacrylate

Esterification Pathways for the Production of 2-Hydroxytetradecyl Methacrylate (B99206) Monomer

The synthesis of 2-Hydroxytetradecyl Methacrylate is primarily achieved through esterification, a process that forms an ester from an alcohol and an acid. For this specific long-chain monomer, the principal reactants are a 14-carbon diol, namely 1,2-tetradecanediol (B1677598), and methacrylic acid or one of its derivatives. google.com Several established routes are employed, including direct esterification, transesterification, and reaction with epoxides.

In direct esterification, methacrylic acid reacts with 1,2-tetradecanediol, typically in the presence of a strong acid catalyst. This equilibrium reaction requires the removal of water to drive the process toward the formation of the desired product. google.com

Transesterification offers an alternative pathway where an alkyl methacrylate, such as methyl methacrylate, reacts with 1,2-tetradecanediol. researchgate.netgoogle.com This method is advantageous as the low-boiling point alcohol by-product (e.g., methanol) can be continuously removed through distillation, effectively shifting the reaction equilibrium to favor the synthesis of the higher-boiling this compound. researchgate.netgoogle.com

Another viable synthetic route involves the ring-opening reaction of 1,2-epoxytetradecane (B1585259) with methacrylic acid. This approach, analogous to the industrial synthesis of shorter-chain hydroxyalkyl methacrylates like 2-hydroxyethyl methacrylate (HEMA), can yield the target monomer with high efficiency. google.comwikipedia.orggoogle.com

Catalyst Systems and Reaction Optimization in Esterification

The efficiency and selectivity of esterification are highly dependent on the catalyst system and reaction conditions. A range of catalysts, from traditional mineral acids to advanced solid-state and enzymatic catalysts, have been investigated for the synthesis of long-chain esters.

Strong soluble acids like sulfuric acid, phosphoric acid, and p-toluenesulfonic acid are common catalysts for Fischer esterification. csic.es However, for industrial applications and to simplify product purification, solid acid catalysts are increasingly favored. Ion-exchange resins such as Amberlyst-15 and Amberlyst-16 have demonstrated high efficacy in the esterification of long-chain fatty acids and alcohols, achieving near-complete conversion at elevated temperatures (e.g., 140 °C) in continuous flow reactors. csic.es

Enzymatic catalysis, utilizing lipases, presents a green and highly selective alternative. These biocatalysts can operate under mild reaction conditions and exhibit high chemoselectivity, which is particularly valuable for selectively esterifying one hydroxyl group in a diol like 1,2-tetradecanediol. Enzymatic synthesis of similar functional monomers has been shown to achieve high yields. nih.govnih.gov

Metal-based catalysts, including lithium and calcium compounds, are particularly effective for transesterification reactions. google.com Lewis acids, in conjunction with dicarbonates, have also been employed in one-pot syntheses to create methacrylate monomers. ssuchy.euresearchgate.net

Optimization of these reactions hinges on several key factors. Adjusting the molar ratio of reactants, typically using an excess of one reactant (either the diol or the methacrylate source), can control the extent of the reaction. google.com Temperature control is critical to balance reaction rate with the prevention of unwanted side reactions or polymerization. Perhaps most importantly, the continuous removal of the reaction by-product—either water in direct esterification or a low-boiling alcohol in transesterification—is essential for achieving high yields. researchgate.netcsic.es

Interactive Table: Comparison of Catalyst Systems for Methacrylate Esterification

| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Key Research Findings |

| Solid Acid Resins | Amberlyst-15, Amberlyst-16 | 120-140°C, Continuous Flow | Recyclable, simplifies purification, suitable for industrial scale-up. | High conversion (>98%) for long-chain esters in flow systems. csic.es |

| Enzymatic Catalysts | Lipases, Glycosidases | Mild temperatures (e.g., 40-60°C) | High selectivity, environmentally friendly, minimal by-product formation. | Optimized conditions can lead to transglycosylation yields as high as 88% for similar monomers. nih.gov |

| Metal-Based Catalysts | Lithium alkoxides, LiCl, CaO | 60-120°C | Effective for transesterification, can be tailored for specific alcohols. | Lithium compounds are effective catalysts for the transesterification of (meth)acrylic acid esters with polyhydric alcohols. google.comnih.gov |

| Lewis Acids | Y(OTf)₃, MgCl₂ (with dicarbonates) | 40°C | Enables one-pot synthesis from methacrylic acid. | Y(OTf)₃ showed >99% selectivity in the esterification of methacrylic acid using a dicarbonate (B1257347) coupling agent. ssuchy.eu |

Investigation of By-product Formation and Mitigation Strategies

The primary by-product of concern in the synthesis of this compound is the di-ester, 1,2-tetradecanediol dimethacrylate. google.com This compound is formed when both hydroxyl groups of the 1,2-tetradecanediol molecule react with methacrylic acid or its ester. The formation of this di-methacrylate is often undesirable as it acts as a crosslinking agent and alters the properties of the final polymer. researchgate.net

Several strategies can be implemented to mitigate the formation of this and other by-products:

Stoichiometric Control : Utilizing a significant molar excess of 1,2-tetradecanediol relative to the methacrylic acid derivative can statistically favor the formation of the mono-ester.

Chemoselective Catalysis : Employing enzymes like lipases that can exhibit selectivity for one of the hydroxyl groups on the diol can significantly reduce the yield of the di-ester.

Reaction Condition Management : Careful control over reaction time and temperature can halt the reaction after the formation of the desired mono-ester and before significant conversion to the di-ester occurs.

Reactant Choice : The synthesis of hydroxyalkyl methacrylates from an alkylene oxide and methacrylic acid can also produce small amounts of the glycol dimethacrylate by-product. google.com

Alternative Synthetic Routes to Long-Chain Hydroxyl-Functionalized Alkenes

The availability of the long-chain diol precursor, 1,2-tetradecanediol, is critical. Advanced synthetic strategies are increasingly turning to renewable feedstocks, such as fatty acids, to produce these precursors sustainably.

One prominent method is a tandem olefin metathesis–ester hydrogenation protocol. rsc.org This approach can utilize renewable fatty acid methyl esters. A self-metathesis reaction catalyzed by a Grubbs-type catalyst first creates a long-chain internal olefin with ester groups at both ends. Subsequently, the catalyst system is modified in-situ to facilitate the hydrogenation of these ester groups, yielding a long-chain α,ω-diol. rsc.orgrsc.org

A second innovative approach involves biocatalysis using genetically engineered microorganisms. mdpi.com In this whole-cell biotransformation process, a long-chain fatty acid can be converted into an α,ω-diol in a multi-step enzymatic cascade. For instance, an engineered E. coli strain can first introduce a hydroxyl group at the terminal (ω) position of the fatty acid using a CYP153A monooxygenase. A subsequent reduction of the carboxylic acid group at the alpha (α) position to an alcohol, accomplished by a carboxylic acid reductase (CAR) and endogenous aldehyde reductases, yields the final α,ω-diol. This biocatalytic route has successfully produced 1,12-dodecanediol (B52552) on a gram-per-liter scale. mdpi.com

Rigorous Purification Protocols for Monomeric this compound

Achieving high purity of the this compound monomer is essential for its application in polymerization. The purification process must effectively remove unreacted starting materials, the catalyst, and, most importantly, the 1,2-tetradecanediol dimethacrylate by-product.

A highly effective method for separating the mono- and di-esterified products is liquid-liquid solvent extraction . google.com This technique leverages the significant difference in polarity between the desired mono-hydroxy monomer and the nonpolar di-methacrylate by-product. A mixed solvent system, typically composed of water and an aliphatic hydrocarbon, is used. The more hydrophilic this compound preferentially partitions into the aqueous or a polar solvent phase, while the lipophilic dimethacrylate by-product dissolves in the nonpolar hydrocarbon layer. Repeating this extraction process multiple times can effectively reduce the dimethacrylate impurity to negligible levels. google.com

For achieving the highest purity, preparative-scale chromatography is a viable, albeit more resource-intensive, option. Thin-layer chromatography and column chromatography using silica (B1680970) gel as the stationary phase can separate components based on their polarity, providing a high degree of purification for functional monomers. nih.gov

Finally, vacuum distillation can be employed to remove volatile impurities or, in some cases, to purify the product itself, although the high boiling point of this compound presents challenges. It is often used to remove unreacted starting materials like methacrylic acid or low-boiling solvents after the reaction is complete. google.comepo.org

Elucidation of Polymerization Mechanisms and Kinetics of 2 Hydroxytetradecyl Methacrylate

Mechanistic Investigations of Free Radical Polymerization

Free radical polymerization is a common and robust method for producing a wide range of polymers, including those from methacrylate (B99206) monomers. mcgill.ca The process is typically characterized by three main steps: initiation, where radical species are generated; propagation, where the monomer adds to the growing radical chain; and termination, where the growth of a polymer chain is stopped. youtube.com

The choice of initiator system is a critical factor that significantly influences the polymerization rate and the final monomer conversion. The primary role of the initiator is to generate free radicals, and its efficiency and decomposition rate directly dictate the concentration of active radical species in the system. nih.govresearchgate.net

Different types of initiator systems can be employed for methacrylate polymerization:

Thermal Initiators: Compounds like benzoyl peroxide (BPO) and 2,2′-azobis(isobutyronitrile) (AIBN) decompose upon heating to produce radicals. researchgate.netresearchgate.net An increase in the concentration of these initiators leads to a higher number of generated radicals and a faster polymerization rate, which in turn shortens the setting or curing time. nih.govresearchgate.net

Redox Initiator Systems: These systems, such as the combination of an oxidant like BPO and a reducing agent (co-initiator) like N,N-dimethylaniline (DMA), can initiate polymerization at lower temperatures, including room temperature. nih.govmit.edu The ratio of the oxidant to the reductant has a significant effect on the properties of the resulting polymer. nih.govresearchgate.net

Photoinitiators: For polymerizations induced by light (photopolymerization), compounds that generate radicals upon exposure to UV or visible light are used. researchgate.net Cleavage-type photoinitiators like phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) and 2,2-dimethoxy-2-phenylacetophenone (DMPA) can generate twice the amount of radicals per event compared to bimolecular systems like camphorquinone (CQ) paired with an amine, leading to improved reactivity and higher rates of polymerization. pocketdentistry.com

The final degree of conversion is also affected by the initiator system. While a higher initiator concentration increases the rate, it does not always guarantee a higher final conversion. nih.gov In some systems, an optimal initiator concentration exists to achieve the maximum conversion of double bonds. nih.gov For 2-Hydroxytetradecyl methacrylate, the presence of the hydroxyl group may influence interactions with certain initiator components, potentially affecting initiation efficiency.

| Initiator System Type | Common Examples | Activation Method | General Effect on Polymerization Rate |

|---|---|---|---|

| Thermal | Benzoyl Peroxide (BPO), AIBN | Heat | Increases with temperature and initiator concentration. nih.gov |

| Redox | BPO / N,N-dimethylaniline (DMA) | Chemical Reaction (often at room temp) | Fast rates at ambient temperatures; dependent on oxidant/reductant ratio. researchgate.net |

| Photoinitiator (Cleavage-Type) | BAPO, DMPA | UV/Visible Light | High quantum yields, leading to high polymerization rates. pocketdentistry.com |

| Photoinitiator (Bimolecular) | Camphorquinone (CQ) / Amine | Visible Light | Effective, but can be less efficient than cleavage-type initiators. pocketdentistry.com |

The kinetics of free radical polymerization are governed by the rate constants of the individual steps, primarily propagation (kₚ) and termination (kₜ). kpi.ua For methacrylates, these constants are influenced by temperature, monomer concentration, and the viscosity of the reaction medium. researchgate.netmdpi.com

At very high degrees of conversion, the system may approach its glass transition temperature. At this stage, even the diffusion of small monomer molecules becomes restricted, leading to a decrease in the propagation rate constant (kₚ). mdpi.com This phenomenon, known as the glass effect, causes the polymerization rate to fall significantly and can prevent the reaction from reaching 100% conversion. mdpi.com

The termination reaction itself is a complex process that can occur through different mechanisms. canterbury.ac.nz At low conversions, termination is controlled by the center-of-mass diffusion of the polymer chains. As viscosity increases, a mechanism known as "reaction diffusion" can become dominant, where the movement of the radical chain end through the propagation of monomer units facilitates termination. mdpi.com

For this compound, the long, flexible C14 alkyl chain would likely increase the monomer's viscosity and influence the diffusion-controlled aspects of the kinetics. The hydroxyl group could also participate in hydrogen bonding, potentially affecting chain mobility and the onset of the gel and glass effects.

| Kinetic Phenomenon | Description | Effect on Rate Constants | Applicability to this compound |

|---|---|---|---|

| Chain Propagation | Addition of monomer to the growing radical chain. | Governed by kₚ, which is initially reaction-controlled. kpi.ua | The fundamental growth step. |

| Chain Termination | Bimolecular reaction between two macro-radicals, ending their growth. | Governed by kₜ, which is highly diffusion-controlled. canterbury.ac.nz | Becomes hindered as viscosity increases. |

| Gel Effect (Trommsdorff) | Sharp increase in polymerization rate at intermediate conversion. | Dramatic decrease in kₜ due to increased viscosity. researchgate.net | Expected to be significant due to the high molecular weight of the monomer and resulting polymer. |

| Glass Effect | Sharp decrease in polymerization rate at high conversion. | Decrease in kₚ as monomer diffusion becomes restricted. mdpi.com | May limit the final monomer conversion. |

A fundamental characteristic of the polymerization of methacrylate monomers is the volume contraction, or shrinkage, that occurs as the reaction progresses. vot.pluj.edu.pl This shrinkage is a direct consequence of the conversion of van der Waals distances between monomer molecules into shorter, covalent bonds in the polymer backbone. vot.pl There is a well-established, direct relationship between the volumetric shrinkage and the degree of monomer conversion. nih.govnih.gov

Controlled/Living Radical Polymerization (CRP) of this compound

Conventional free radical polymerization offers limited control over polymer molecular weight, molecular weight distribution (polydispersity), and complex architectures. cmu.edu Controlled/Living Radical Polymerization (CRP) techniques have been developed to overcome these limitations, enabling the synthesis of well-defined polymers. mcgill.ca These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species, which can be reversibly activated. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is one of the most powerful and versatile CRP methods for polymerizing methacrylates. ijpras.com The mechanism involves the reversible transfer of a halogen atom (typically Br or Cl) from a dormant polymer chain to a transition metal complex (e.g., a copper(I) complex with a nitrogen-based ligand), which generates a propagating radical. mcgill.cacmu.edu This process allows for the simultaneous growth of many polymer chains, leading to polymers with predictable molecular weights, low polydispersity (Mw/Mn < 1.5), and high chain-end functionality. cmu.edu

The ATRP of functional methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), has been successfully demonstrated. cmu.eduresearchgate.net The presence of the hydroxyl group in this compound requires careful selection of reaction conditions to avoid side reactions. Key parameters for a successful ATRP include:

Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate, is typically used to define the number of growing polymer chains. cmu.edu

Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a ligand (e.g., 2,2′-bipyridine or N,N,N′,N′,N″-pentamethyldiethylenetriamine) is commonly employed. researchgate.net

Solvent: A suitable solvent system is needed to solubilize the monomer, polymer, and catalyst complex. For hydroxyl-containing monomers, mixed solvent systems or polar solvents may be required. cmu.edu

Temperature: Lowering the reaction temperature can help suppress side reactions that may occur with functional monomers. cmu.edunih.gov

The living nature of ATRP allows for the synthesis of complex polymer architectures. For instance, a difunctional initiator can be used to grow a central block of poly(this compound), which can then be chain-extended with another monomer to form an ABA triblock copolymer. ijpras.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile CRP technique applicable to a wide range of monomers, including methacrylates. cmu.edu RAFT achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). scispace.com

The polymerization proceeds via a degenerative chain transfer mechanism. Propagating radicals add to the RAFT agent, forming an intermediate radical that can then fragment to release a new radical, which reinitiates polymerization. This rapid exchange process ensures that most polymer chains have an equal probability of growing, leading to excellent control over molecular weight and narrow molecular weight distributions (polydispersity often < 1.2). cmu.eduscispace.com

The molecular weight of the resulting polymer can be predetermined by the initial ratio of the concentrations of monomer to the RAFT agent. cmu.edu The living character of RAFT polymerization is confirmed by the linear evolution of the number-average molecular weight (Mn) with monomer conversion. scispace.comnih.gov Furthermore, the polymer chains retain the thiocarbonylthio end group, allowing them to be used as macro-CTAs for further chain extension or the synthesis of block copolymers. scispace.com This makes RAFT a powerful tool for controlling the molecular weight of poly(this compound) and for incorporating it into more complex macromolecular structures.

Cationic Polymerization Pathways for Methacrylate Derivatives

Cationic polymerization is a chain-growth polymerization technique that proceeds via a carbocationic active center. youtube.com It is suitable for monomers with electron-donating groups that can stabilize the resulting carbocation. While vinyl ethers and isobutylene are classic examples of monomers that readily undergo cationic polymerization, the applicability to methacrylates is more complex due to the electron-withdrawing nature of the carbonyl group, which destabilizes the adjacent carbocation. However, under specific conditions and with appropriate initiating systems, cationic polymerization of methacrylate derivatives can be achieved. pageplace.de

The general mechanism of cationic polymerization involves three main steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: This step involves the formation of a carbocationic species from the monomer. This is typically achieved using a combination of a Lewis acid (e.g., AlCl₃, BF₃) and a co-catalyst or proton source (e.g., H₂O). youtube.comyoutube.com The initiator generates a proton or another electrophile that attacks the double bond of the methacrylate monomer, forming a carbocation.

Propagation: The newly formed carbocation then reacts with subsequent monomer molecules. youtube.com The carbocationic center of the growing polymer chain adds to the double bond of a new monomer, thereby regenerating the carbocation at the new chain end and elongating the polymer chain.

Termination: The growth of the polymer chain can be terminated through several mechanisms, including reaction with a counter-ion, proton transfer to a monomer or counter-ion, or combination with a nucleophilic impurity. youtube.com

For methacrylate derivatives, the presence of the ester group's carbonyl oxygen can interfere with the cationic process through the formation of stable oxonium ions, which can hinder propagation. The long alkyl chain and the hydroxyl group in this compound would further complicate this process. The hydroxyl group, being nucleophilic, could react with the carbocationic propagating center, leading to chain termination or branching. Therefore, protection of the hydroxyl group would likely be necessary to achieve a controlled cationic polymerization of this monomer.

| Step | Description | Key Species | Reference |

|---|---|---|---|

| Initiation | Formation of a carbocation from the monomer via attack by an electrophile generated from an initiator/co-initiator system. | Initiator (Lewis acid), Co-initiator (Proton source), Monomer, Carbocation. | youtube.comyoutube.com |

| Propagation | Successive addition of monomer molecules to the growing carbocationic chain end. | Growing polymer chain with a carbocationic end, Monomer. | youtube.com |

| Termination/Chain Transfer | Cessation of chain growth through mechanisms like counter-ion combination or proton transfer to monomer or solvent. | Propagating chain, Counter-ion, Monomer. | youtube.com |

Computational Modeling of Polymerization Kinetics and Mechanisms

Computational modeling has become an indispensable tool for gaining deeper insights into the complex mechanisms and kinetics of polymerization reactions. semanticscholar.org By using methods such as density functional theory (DFT), it is possible to investigate reaction pathways, calculate activation energies, and predict kinetic parameters that are often difficult to determine experimentally. semanticscholar.orgresearchgate.net Such studies provide a molecular-level understanding of initiation, propagation, and termination steps.

For methacrylate polymerization, computational studies have been instrumental in elucidating mechanisms like the self-initiation in thermal polymerization of methyl methacrylate (MMA). semanticscholar.orgupenn.eduresearchgate.net These studies have explored various potential pathways, such as the formation of diradical intermediates through Diels-Alder-type reactions or hydrogen abstraction mechanisms, and have calculated the potential energy surfaces to identify the most favorable routes. semanticscholar.orgresearchgate.net For example, the mechanism of monoradical generation via hydrogen abstraction by a diradical from a third monomer has been identified as a likely initiation pathway in the spontaneous polymerization of MMA. semanticscholar.org

While specific computational studies on this compound are not widely reported, the methodologies developed for other methacrylates are directly applicable. A computational investigation of this monomer could focus on several key areas:

Influence of the Long Alkyl Chain: Modeling could predict how the bulky tetradecyl group sterically influences the propagation rate constant.

Role of the Hydroxyl Group: Quantum chemical calculations could elucidate the potential for the hydroxyl group to participate in side reactions, such as chain transfer or interactions with the catalyst in controlled radical polymerization.

Kinetic Simulations: A comprehensive kinetic model could be developed to simulate its polymerization under various conditions (e.g., SET-LRP), helping to optimize reaction parameters for achieving desired molecular weights and polydispersities. mdpi.com

| Modeling Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| Quantum Chemistry (e.g., DFT) | Elucidation of reaction mechanisms for initiation, propagation, and termination. | Identification of transition states, calculation of activation energies, and determination of the most favorable reaction pathways. | semanticscholar.orgresearchgate.netresearchgate.net |

| Kinetic Modeling (e.g., PREDICI®) | Simulation of polymerization kinetics and polymer property evolution (e.g., conversion, molecular weight). | Prediction of reaction rates, monomer conversion profiles, and the impact of diffusion-controlled effects. Estimation of kinetic parameters. | mdpi.commdpi.com |

| Molecular Dynamics (MD) | Studying the conformational behavior of polymer chains and diffusion of species in the reaction medium. | Understanding diffusion-controlled phenomena (gel effect) and the influence of polymer architecture on physical properties. | researchgate.netrsc.org |

Comprehensive Copolymerization Studies of 2 Hydroxytetradecyl Methacrylate

Statistical Copolymerization with Diverse Comonomer Systems

Statistical copolymerization offers a versatile method to randomly incorporate 2-hydroxytetradecyl methacrylate (B99206) units along a polymer chain, thereby modifying the properties of the parent polymer. This approach has been explored with a variety of comonomers to achieve specific performance characteristics.

The free-radical initiated copolymerization of methacrylate monomers, such as methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), has been successfully carried out using initiators like 2,2-azo-bisisobutyronitrile (AIBN) in solvents such as 1,4-dioxane. sapub.org The resulting copolymers are often characterized by techniques like IR, 1H-NMR, and 13C-NMR to confirm their structure and composition. sapub.org For instance, in the copolymerization of MMA and 2-EOEMA, the reactivity ratios were determined to be r1=0.8436 for MMA and r2=0.7751 for 2-EOEMA, with a product (r1r2) of 0.6614, indicating the formation of a random copolymer. sapub.org

Similarly, copolymers of 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA) have been synthesized via emulsion polymerization. researchgate.net The composition of these copolymers can be determined using FT-IR and 1H-NMR spectroscopy. researchgate.net The integration of HEMA into the copolymer structure has been shown to influence the thermal properties, with the glass transition temperature (Tg) decreasing from 119°C to 100°C as the HEMA content increases. researchgate.net

The synthesis of copolymers involving styrene and HEMA has also been investigated through free radical polymerization in different media, including bulk, tetrahydrofuran (B95107), and benzene. scirp.org Characterization using techniques such as FT-IR, 1H NMR, atomic force microscopy (AFM), and differential scanning calorimetry (DSC) has provided insights into the feasibility of the synthesis under various conditions and the amorphous nature of the resulting polystyrene segments. scirp.org

Table 1: Statistical Copolymerization of Methacrylate Monomers

| Comonomer 1 | Comonomer 2 | Polymerization Method | Initiator | Solvent | Key Findings |

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | Free-radical polymerization | 2,2-Azo-bisisobutyronitrile (AIBN) | 1,4-Dioxane | Formation of a random copolymer with reactivity ratios r1=0.8436 and r2=0.7751. |

| 2-Hydroxyethyl Methacrylate (HEMA) | Methyl Methacrylate (MMA) | Emulsion polymerization | Not specified | Not specified | Glass transition temperature decreases with increasing HEMA content. |

| Styrene (ST) | 2-Hydroxyethyl Methacrylate (HEMA) | Free-radical polymerization | Not specified | Bulk, Tetrahydrofuran, Benzene | Synthesis is more feasible in bulk; polystyrene segments are amorphous. |

Precision Synthesis of Block Copolymers Incorporating 2-Hydroxytetradecyl Methacrylate Units

The synthesis of block copolymers containing this compound allows for the creation of well-defined macromolecular architectures with distinct segments, leading to unique self-assembly behaviors and properties. Controlled/living polymerization techniques are instrumental in achieving this precision.

Atom Transfer Radical Polymerization (ATRP) has been effectively utilized to synthesize amphiphilic triblock copolymers of poly(2-hydroxyethyl methacrylate)-b-polydimethylsiloxane-b-poly(2-hydroxyethyl methacrylate) (pHEMA-b-PDMS-b-pHEMA). researchgate.net These polymerizations, often conducted in a mixture of solvents like methyl ethyl ketone and 2-propanol to ensure solubility of all components, result in copolymers with low polydispersity indices (below 1.5). researchgate.net The molecular weight of the pHEMA blocks can be controlled by varying the monomer to macroinitiator ratio. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for synthesizing well-defined block copolymers. nih.gov For example, diblock copolymers of poly(dimethylaminoethyl methacrylate)-b-poly((2-(diisopropylamino)ethyl methacrylate)) (PDMAEMA-b-PDIPAEMA) have been prepared using RAFT. nih.gov This method allows for the synthesis of copolymers with varying monomer compositions. nih.gov The synthesis of PHEMA by RAFT at room temperature has also been reported, demonstrating controlled growth of polymer chains. dergipark.org.tr

Nitroxide-Mediated Polymerization (NMP) has been employed to prepare block copolymers containing 3-chloro-2-hydroxypropyl methacrylate (ClHPMA). rsc.org For instance, polystyrene-b-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) (PS-b-P(ClHPMA-co-MMS)) has been synthesized, and the resulting block copolymers can self-assemble into micelles in selective solvents. rsc.org

Table 2: Precision Synthesis of Block Copolymers

| Block Copolymer System | Polymerization Technique | Key Features |

| pHEMA-b-PDMS-b-pHEMA | Atom Transfer Radical Polymerization (ATRP) | Amphiphilic triblock copolymers with controlled molecular weights and low polydispersity. researchgate.net |

| PDMAEMA-b-PDIPAEMA | Reversible Addition-Fragmentation chain Transfer (RAFT) | Amphiphilic diblock copolymers with varying monomer compositions. nih.gov |

| PS-b-P(ClHPMA-co-MMS) | Nitroxide-Mediated Polymerization (NMP) | Formation of micelles in selective solvents. rsc.org |

Graft Copolymerization Strategies onto various Substrates

Graft copolymerization is a powerful method to modify the surface properties of various substrates by attaching polymer chains. This technique has been utilized to graft methacrylate monomers, including those with hydroxyl functionalities, onto different materials to impart desired characteristics.

For instance, glycidyl methacrylate (GMA) has been grafted onto nylon 6 capillary-channeled polymer (C-CP) fibers using ceric ammonium nitrate as an initiator. nih.gov The resulting grafted polymer provides reactive epoxide groups for further functionalization, such as the attachment of iminodiacetic acid (IDA) for applications in immobilized metal-ion affinity chromatography (IMAC). nih.gov

Similarly, methyl methacrylate (MMA) has been successfully grafted onto cellulose nanofibers (CNFs) in an emulsion system at room temperature. scirp.org This process can yield high-molecular-weight poly(methyl methacrylate) (PMMA) grafts. scirp.org The grafting of MMA onto cellulose has also been achieved using manganic ions as an initiator, with the efficiency and degree of grafting being dependent on reaction parameters like initiator and monomer concentrations, temperature, and time. researchgate.net

Furthermore, the concurrent grafting of styrene and methyl methacrylate onto a polybutadiene seed latex has been studied in semicontinuous emulsion processes. tue.nl This approach allows for the creation of complex graft copolymers with specific microstructures. tue.nl Reactive extrusion is another technique used for grafting, where GMA has been grafted onto low-density and recycled polyethylene to enhance their properties. mdpi.com

Table 3: Graft Copolymerization Strategies

| Monomer(s) | Substrate | Initiation Method | Key Outcome |

| Glycidyl Methacrylate (GMA) | Nylon 6 capillary-channeled polymer (C-CP) fibers | Ceric ammonium nitrate | Functionalized fibers for affinity chromatography. nih.gov |

| Methyl Methacrylate (MMA) | Cellulose Nanofibers (CNFs) | Diethyl(1,10-phenanthroline N1,N10)zinc(II) complex with oxygen | High-molecular-weight PMMA grafts on CNFs. scirp.org |

| Methyl Methacrylate (MMA) | Cellulose pulp | Manganic ion | Control over grafting efficiency and degree. researchgate.net |

| Styrene and Methyl Methacrylate | Polybutadiene seed latex | Cumene hydroperoxide | Formation of graft copolymers with specific microstructures. tue.nl |

| Glycidyl Methacrylate (GMA) | Low-density and recycled polyethylene | Dicumyl peroxide (in reactive extrusion) | Improved mechanical properties and compatibility of polyethylene. mdpi.com |

Reactivity Ratio Determinations in Copolymerization Systems

The determination of monomer reactivity ratios is crucial for understanding and predicting the composition and microstructure of copolymers. These ratios, denoted as r1 and r2, describe the relative rates at which a propagating chain end adds a monomer of its own kind versus the other comonomer. wikipedia.org

Various methods are employed to determine reactivity ratios, including the Fineman-Ross and Kelen-Tüdős methods. sapub.org For example, in the copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), the reactivity ratios were calculated using data from IR spectroscopy. sapub.org The values of r1 = 0.8436 and r2 = 0.7751 indicate that the system tends towards random copolymerization. sapub.org

The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. kpi.ua If r1r2 ≈ 1, an ideal or random copolymer is formed. If r1r2 ≈ 0, an alternating copolymer is likely. If r1r2 > 1, a tendency towards block copolymer formation exists.

In another study involving 3-methoxy-4-(2-hydroxy-3-methacryloloxypropoxy) benzaldehyde (MHMPB) and methyl methacrylate (MMA), the reactivity ratios were determined to be r1 = 2.0 and r2 = 0.498. kpi.ua The product r1r2 ≈ 1 suggests a tendency towards random copolymerization with a slight alternating behavior. kpi.ua The higher value of r1 indicates that the MHMPB radical prefers to add its own monomer, leading to a copolymer enriched in MHMPB. kpi.ua

The temperature dependence of monomer reactivity ratios has also been investigated for the copolymerization of 2-hydroxyethyl methacrylate (HEMA) with various acrylates. capes.gov.br

Table 4: Reactivity Ratios in Methacrylate Copolymerization Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Copolymerization Tendency |

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.8436 | 0.7751 | 0.6614 | Random sapub.org |

| 3-Methoxy-4-(2-hydroxy-3-methacryloloxypropoxy) benzaldehyde (MHMPB) | Methyl Methacrylate (MMA) | 2.0 | 0.498 | ~1 | Random with slight alternating behavior kpi.ua |

Impact of Comonomer Integration on Macromolecular Architecture and Chain Conformation

The integration of a comonomer, such as this compound, into a polymer chain significantly influences the macromolecular architecture and chain conformation. These structural changes, in turn, affect the material's bulk and solution properties.

The distribution of monomer units along the copolymer chain, whether random, alternating, blocky, or grafted, defines the primary macromolecular architecture. For instance, statistical copolymers of HEMA and MMA exhibit properties that are an average of the two homopolymers, with the glass transition temperature being a key indicator of the blend's characteristics. researchgate.net

In block copolymers, the incompatibility between the different blocks can lead to microphase separation, resulting in the formation of highly ordered nanostructures such as lamellae, cylinders, or spheres. researchgate.netresearchgate.net The size and shape of these domains are dependent on the relative lengths of the blocks. researchgate.net For example, in pHEMA-b-PDMS-b-pHEMA triblock copolymers, phase separation is observed when the block lengths are symmetric. researchgate.net

Post Polymerization Modification and Functionalization of Poly 2 Hydroxytetradecyl Methacrylate

Chemical Derivatization of Pendant Hydroxyl Groups

The hydroxyl groups along the backbone of poly(2-hydroxytetradecyl methacrylate) are amenable to a variety of chemical modifications. These reactions allow for the introduction of new functional moieties, thereby altering the polymer's physical and chemical properties.

Esterification and Etherification for Surface Chemistry Modulation

Esterification and etherification reactions are fundamental methods for modifying the surface chemistry of poly(this compound). By converting the hydroxyl groups to esters or ethers, properties such as hydrophobicity, solubility, and reactivity can be finely tuned. For instance, esterification with long-chain fatty acids can significantly increase the hydrophobicity of the polymer, making it suitable for applications requiring water repellency. Conversely, etherification with ethylene (B1197577) glycol units can enhance hydrophilicity.

A general approach to modifying polymethacrylates involves post-polymerization modification strategies. rsc.org For example, a method utilizing enol-ester transesterification has been reported to functionalize methacrylic copolymers. rsc.org This process involves an "irreversible" transesterification driven by the low nucleophilicity of the tautomerization product, leading to high conversion under mild conditions. rsc.org

Conversion to Reactive Intermediates via Halogenation or Tosylation

To further expand the synthetic utility of poly(this compound), the pendant hydroxyl groups can be converted into more reactive intermediates. Halogenation, typically using reagents like thionyl chloride or phosphorus tribromide, replaces the hydroxyl group with a halogen atom. Similarly, tosylation with p-toluenesulfonyl chloride in the presence of a base converts the hydroxyl group into a good leaving group (tosylate). These reactive intermediates are then susceptible to nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups.

For instance, the conversion to a bromo- or tosyl-derivative facilitates subsequent reactions with azides, thiols, or other nucleophiles, opening pathways for further functionalization. This approach is analogous to the post-polymerization dehydrohalogenation of poly(2-bromoethyl acrylate) to generate enol esters. osti.gov

Orthogonal Functionalization via Click Chemistry Methodologies

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal route to functionalize poly(this compound). nih.gov To utilize this methodology, the hydroxyl groups are first converted to either azides or alkynes. For example, after converting the hydroxyl groups to tosylates, they can be readily substituted with sodium azide (B81097) to yield an azide-functionalized polymer. This polymer can then be "clicked" with a variety of alkyne-containing molecules, enabling the attachment of complex functionalities in a specific and high-yielding manner. nih.gov The orthogonality of click chemistry ensures that the reaction proceeds with high selectivity and is tolerant of a wide range of functional groups. core.ac.ukgoogle.com

Controlled Crosslinking Strategies for Network Formation

The pendant hydroxyl groups of poly(this compound) can be utilized for controlled crosslinking to form three-dimensional polymer networks. These networks, often in the form of hydrogels or organogels, exhibit properties that are highly dependent on the crosslinking density and the nature of the crosslinking agent.

One common strategy involves the reaction of the hydroxyl groups with difunctional reagents such as diisocyanates or diacyl chlorides. For example, reacting the polymer with a diisocyanate leads to the formation of urethane (B1682113) crosslinks, resulting in a polyurethane network. researchmap.jp The mechanical properties and swelling behavior of the resulting network can be controlled by adjusting the molar ratio of the diisocyanate to the hydroxyl groups.

Another approach involves the use of Michael addition reactions. nih.gov For instance, after methacrylation of the hydroxyl groups, a thiol-containing crosslinker like dithiothreitol (B142953) can be used to form a covalently crosslinked network. nih.gov The density of this network can be tuned by adjusting the ratio of thiol to methacrylate (B99206) groups. nih.gov

| Crosslinking Strategy | Crosslinking Agent | Resulting Network |

| Polyaddition | Diisocyanates (e.g., ethylene glycol) | Polyurethane network researchmap.jp |

| Michael Addition | Dithiothreitol (DTT) | Covalently crosslinked hydrogel nih.gov |

Surface-Initiated Polymerization and Grafting-to Approaches for Poly(this compound)

The principles of modifying poly(this compound) can be extended to surface functionalization through "grafting-from" and "grafting-to" approaches. These techniques are crucial for creating polymer brushes on various substrates, which are dense layers of polymer chains tethered to a surface. rsc.orgnih.gov

In a "grafting-from" approach, the hydroxyl groups on a substrate are first functionalized with an initiator, such as a molecule capable of initiating atom transfer radical polymerization (ATRP). mdpi.com Subsequently, monomers are polymerized from the surface, leading to the growth of dense polymer brushes. rsc.orgijche.comresearchgate.net This method allows for high grafting densities. bath.ac.uk

Conversely, the "grafting-to" approach involves the synthesis of end-functionalized poly(this compound) chains, which are then attached to a reactive substrate. While this method typically results in lower grafting densities due to steric hindrance, it allows for better characterization of the polymer before attachment. bath.ac.uk

These surface modification techniques are instrumental in tailoring the surface properties of materials for applications in areas such as biocompatible coatings, sensors, and lubrication. The ability to graft poly(this compound) onto surfaces opens up possibilities for creating advanced materials with precisely controlled surface chemistry and architecture. mdpi.com

Advanced Macromolecular Characterization Techniques for Poly 2 Hydroxytetradecyl Methacrylate and Derived Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed microstructure of polymers. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR methods are utilized for the structural analysis of PHTMA and its copolymers. researchgate.netiupac.org

¹H NMR spectroscopy is fundamental for confirming the successful polymerization and for the quantitative analysis of copolymer compositions. For instance, in copolymers of 2-hydroxytetradecyl methacrylate (B99206), the chemical shifts of the protons in the methacrylate backbone and the long alkyl side chain can be clearly distinguished and integrated to determine the molar ratio of the different monomer units within the copolymer. researchgate.net The disappearance of the vinyl proton signals from the monomer after polymerization confirms the reaction's completion. The proton resonances of the epoxide group in poly(glycidyl methacrylate), for example, typically appear at 2.6, 2.8, and 3.2 ppm, and their disappearance indicates a successful ring-opening reaction. researchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the polymer. The chemical shifts of the carbonyl carbon, the quaternary carbon, and the carbons in the alkyl chain are sensitive to their local chemical environment, offering insights into the tacticity (stereochemical arrangement) of the polymer chain. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning overlapping signals in complex copolymer spectra. researchgate.net

Quantitative NMR (qNMR) can be employed to determine the monomer conversion rates and the number-average molecular weight (Mn) of the polymers by comparing the integral of polymer signals to that of an internal standard. dergipark.org.tr

Table 1: Representative ¹H NMR Chemical Shifts for Poly(2-Hydroxytetradecyl Methacrylate)

| Proton Type | Approximate Chemical Shift (ppm) |

| Methacrylate CH₃ | 0.8 - 1.1 |

| Alkyl Chain -(CH₂)₁₀- | 1.2 - 1.4 |

| Alkyl Chain -CH₂- adjacent to CH(OH) | 1.4 - 1.6 |

| Methacrylate Backbone -CH₂- | 1.7 - 2.0 |

| Alkyl Chain -CH(OH)- | 3.5 - 3.7 |

| Ester -O-CH₂- | 3.9 - 4.2 |

| Hydroxyl -OH | Variable, depends on solvent and concentration |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Conversion Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer and to monitor the progress of polymerization reactions. youtube.com

For PHTMA, the FTIR spectrum is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the carbonyl group (C=O) in the methacrylate ester, typically appearing around 1720-1730 cm⁻¹. The presence of the hydroxyl group (-OH) is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester group are also visible in the 1100-1300 cm⁻¹ range. nih.gov The long alkyl chain gives rise to characteristic C-H stretching and bending vibrations.

FTIR is particularly useful for monitoring the conversion of the this compound monomer into the polymer. youtube.com This is achieved by tracking the disappearance of the absorption bands associated with the carbon-carbon double bond (C=C) of the methacrylate monomer, which typically appear around 1630-1640 cm⁻¹. mdpi.com The decrease in the intensity of this peak over time provides a direct measure of the extent of polymerization. youtube.com This technique is essential for studying reaction kinetics and optimizing polymerization conditions. researchgate.net

In the case of copolymers derived from PHTMA, FTIR can confirm the incorporation of other comonomers by identifying their characteristic functional groups. For example, if PHTMA is copolymerized with a monomer containing an amide group, new absorption bands corresponding to the N-H and C=O stretching of the amide would be present in the spectrum.

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| C=O (ester) | Stretching | 1720 - 1730 |

| C-O (ester) | Stretching | 1100 - 1300 |

| C-H (alkyl) | Bending | 1380 - 1470 |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. researchgate.netlcms.cz This method separates macromolecules based on their hydrodynamic volume in solution. polyanalytik.com Larger molecules elute from the chromatography column first, followed by smaller molecules. researchgate.net

GPC/SEC analysis of PHTMA and its copolymers provides crucial information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz). polyanalytik.com The ratio of Mw to Mn gives the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. polyanalytik.com A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for controlled polymer architectures.

The choice of eluent and column is critical for accurate GPC/SEC analysis. polyanalytik.com For PHTMA, which is soluble in many organic solvents, a suitable solvent such as tetrahydrofuran (B95107) (THF) is often used. mdpi.comresearchgate.net The system is typically calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined. researchgate.net

For copolymers, GPC/SEC can sometimes reveal the presence of different species, such as unreacted homopolymers or block copolymers, which may have different elution times. kyoto-u.ac.jp Advanced detector setups, such as those incorporating a viscometer or a multi-angle light scattering (MALS) detector, can provide absolute molecular weight determination without the need for a calibration curve, as well as information about the polymer's conformation and branching. polyanalytik.comtoray-research.co.jp

Table 3: Typical GPC/SEC Data for a Polymer Sample

| Parameter | Description | Example Value |

| Mn ( g/mol ) | Number-average molecular weight | 50,000 |

| Mw ( g/mol ) | Weight-average molecular weight | 75,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 |

Microscopic and Spectroscopic Techniques for Morphological and Surface Analysis (e.g., SEM, TEM, AFM, XPS)

A variety of microscopic and spectroscopic techniques are employed to investigate the morphology and surface properties of PHTMA and its copolymers at different length scales.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of polymer films and particles. It can reveal information about the material's porosity, phase separation in copolymer blends, and the presence of any aggregates or defects. researchgate.netmdpi.com Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can provide elemental analysis of the surface, confirming the distribution of different components in a copolymer blend. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to visualize the internal structure or morphology of thin polymer films. For block copolymers containing PHTMA, TEM can reveal the nanoscale phase-separated domains, such as lamellae, cylinders, or spheres, formed by the different polymer blocks.

Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface of materials at the nanometer scale. nih.gov It can provide three-dimensional topographical images and quantitative data on surface roughness. nih.gov In addition to imaging, AFM can be used in different modes to probe local mechanical properties, such as stiffness and adhesion. For PHTMA-containing materials, AFM can be used to study the surface morphology of thin films, the organization of polymer chains on a substrate, and the changes in surface structure upon exposure to different environments. nih.gov

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. numberanalytics.com For PHTMA and its copolymers, XPS can be used to:

Confirm the presence of the expected elements (carbon, oxygen) on the surface.

Determine the relative atomic concentrations of these elements.

Analyze the high-resolution spectra of individual elements (e.g., C 1s, O 1s) to identify different chemical bonding environments, such as the ester, hydroxyl, and alkyl groups in PHTMA. casaxps.com

Investigate surface modifications or the segregation of certain components to the surface in copolymer blends. numberanalytics.com

Table 4: Overview of Morphological and Surface Analysis Techniques

| Technique | Information Obtained | Typical Application for PHTMA |

| SEM | Surface topography, porosity, phase separation | Imaging the surface of PHTMA films and particles |

| TEM | Internal morphology, nanoscale domains | Visualizing phase separation in PHTMA block copolymers |

| AFM | Nanoscale surface topography, roughness, local mechanical properties | High-resolution imaging of film surfaces, studying polymer chain organization |

| XPS | Elemental composition, chemical states at the surface | Confirming surface chemistry, analyzing surface segregation in copolymers |

Computational and Theoretical Investigations of 2 Hydroxytetradecyl Methacrylate Polymers

Molecular Modeling of Polymerization Reaction Pathways

Molecular modeling provides a powerful lens to examine the intricate steps of polymerization. Through simulation, researchers can visualize and quantify the energetic and structural changes that occur as monomers link to form polymer chains. This is particularly useful for understanding the free-radical polymerization of methacrylates, a common industrial process. nih.gov The process involves initiation, propagation, and termination steps, all of which can be modeled to predict reaction kinetics and polymer structure. nih.gov

DFT studies on similar monomers, such as other acrylates and methacrylates, have shown that the reactivity is influenced by the nature of the ester side group. ugent.be For 2-hydroxytetradecyl methacrylate (B99206), the long alkyl chain and the hydroxyl group would be key features to model. The hydroxyl group, in particular, can influence reactivity through hydrogen bonding. DFT can also be used to determine various molecular properties that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comnih.gov The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. growingscience.com

A theoretical study on the polymerization of various acrylates and methacrylates using DFT has provided insights into the structure-reactivity relationship. ugent.be The rate constants for propagation (kp) calculated using DFT methods generally align with experimental polymerization trends. ugent.beresearchgate.net

| Parameter | Description | Typical Significance in Polymerization |

| Activation Energy (Ea) | The minimum energy required to initiate the polymerization reaction. | Lower Ea indicates a faster reaction rate. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally suggests higher reactivity of the monomer. growingscience.com |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps in identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility in different solvents. researchgate.net |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com For poly(2-hydroxytetradecyl methacrylate), MD simulations can provide detailed information about the conformation of polymer chains, their flexibility, and how they interact with each other and with their environment. youtube.comresearchgate.net These simulations can track the trajectory of each atom in a polymer chain over time, allowing for the calculation of structural properties like the radius of gyration and end-to-end distance, which describe the size and shape of the polymer coil. youtube.com

MD simulations are particularly useful for understanding the behavior of polymers in different states, such as in solution or in a bulk material. nih.gov The simulations can reveal how the long tetradecyl side chains of poly(this compound) might pack together and how the hydroxyl groups might form hydrogen bonds, influencing the polymer's macroscopic properties. Studies on similar polymers like poly(2-hydroxyethyl methacrylate) have used MD simulations to understand their behavior in aqueous solutions and the formation of hydrogels. unifi.it

Quantitative Structure-Property Relationship (QSPR) Approaches for Polymer Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. acs.orgnih.gov In polymer science, QSPR is used to predict the properties of polymers based on the characteristics of their constituent monomers. nih.govresearchgate.net This approach can significantly accelerate the discovery of new polymers with desired properties by reducing the need for extensive experimental synthesis and testing. nih.gov

For poly(this compound), a QSPR model could be developed to predict properties such as glass transition temperature, refractive index, or solubility. acs.org The model would use a set of numerical descriptors that quantify different aspects of the monomer's structure, such as its size, shape, and electronic properties. nih.gov These descriptors are then mathematically related to the property of interest using regression analysis or machine learning algorithms. nih.gov

Table 2: Example of Descriptors Used in QSPR Models for Polymers (Note: This table is illustrative of the types of descriptors used in QSPR studies of polymers.)

| Descriptor Type | Example Descriptors | Property Predicted |

| Topological | Wiener index, Connectivity indices | Boiling point, Viscosity |

| Geometrical | Molecular surface area, Molecular volume | Density, Molar refractivity |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Refractive index, Polymerization reactivity acs.orgnih.gov |

| Constitutional | Molecular weight, Number of specific atoms | Glass transition temperature |

QSPR models have been successfully applied to a diverse range of polymers to predict properties like the refractive index, with high correlation coefficients (R²) often exceeding 0.9. acs.org

Simulation of Solvent Effects on Polymerization and Conformation

The choice of solvent can have a profound impact on polymerization kinetics and the final properties of the polymer. nih.govresearchgate.net Computational simulations can be used to understand these solvent effects at a molecular level. nih.govdntb.gov.ua For the polymerization of this compound, the solvent can influence the reactivity of the monomer and the growing polymer chain through various interactions, such as hydrogen bonding with the hydroxyl group. nih.govresearchgate.net

Simulations combining quantum mechanics and molecular mechanics (QM/MM) can model the reaction in the presence of explicit solvent molecules. nih.gov This approach allows for a more accurate prediction of how different solvents can alter the energy barriers of the polymerization reaction. For example, studies on 2-hydroxyethyl methacrylate (HEMA) have shown that solvents like dimethylformamide (DMF) can reduce the reactivity of the monomer by forming hydrogen bonds, whereas non-polar solvents like xylene can enhance its reactivity relative to bulk polymerization. nih.govresearchgate.net

MD simulations can also be used to study how the solvent affects the conformation of the polymer chain. unifi.it The solubility of the polymer and the extent to which the polymer chains are expanded or collapsed depend on the interactions between the polymer segments and the solvent molecules. For poly(this compound), the long hydrophobic alkyl chain and the polar hydroxyl group suggest that its conformation will be highly sensitive to the polarity of the solvent.

Table 3: Influence of Solvent on the Polymerization of Hydroxy-Containing Methacrylates (Based on findings for 2-hydroxyethyl methacrylate (HEMA), which can serve as a model for this compound.)

| Solvent | Solvent Type | Effect on HEMA Reactivity | Probable Reason |

| n-Butanol | Polar Protic | Reduced | Hydrogen bonding between solvent and monomer. nih.gov |

| Dimethylformamide (DMF) | Polar Aprotic | Reduced | Hydrogen bonding between solvent and monomer. nih.govresearchgate.net |

| Xylene | Non-polar | Enhanced | Preferential solvation of the growing radical. nih.gov |

| Bulk (no solvent) | - | Baseline | Reference for comparison. nih.gov |

These computational investigations provide a framework for understanding and predicting the behavior of this compound and its polymers, guiding future experimental work in the development of new materials.

Exploration of Structure Performance Relationships in Polymeric Systems Derived from 2 Hydroxytetradecyl Methacrylate

Correlating Monomer Structure with Resultant Polymer Microstructure and Tacticity

The structure of the 2-hydroxytetradecyl methacrylate (B99206) monomer, featuring a bulky, long alkyl side chain and a secondary hydroxyl group, significantly influences the stereochemistry of the polymer chain during polymerization. This stereochemical arrangement, known as tacticity, dictates the three-dimensional order of the polymer and profoundly affects its physical properties. youtube.com The primary forms of tacticity are isotactic (pendant groups on the same side of the polymer backbone), syndiotactic (pendant groups on alternating sides), and atactic (pendant groups randomly arranged). wikipedia.org

The final tacticity of poly(2-hydroxytetradecyl methacrylate) is not intrinsic to the monomer alone but is heavily dependent on the polymerization method and conditions.

Free-Radical Polymerization : This common method, often employing initiators like benzoyl peroxide, typically results in atactic polymers, especially at higher temperatures. frontier-lab.com The lack of stereochemical control leads to a disordered arrangement of the bulky side chains.

Anionic Polymerization : This technique can offer greater control over the polymer's microstructure. researchgate.net The choice of initiator and solvent is critical. In non-polar solvents, anionic polymerization of methacrylates can favor the formation of isotactic polymers. Conversely, polar solvents tend to promote syndiotactic placement due to solvation of the propagating chain end.

Controlled Radical Polymerization (e.g., RAFT) : Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization allows for the synthesis of polymers with well-defined molecular weights and architectures. While primarily used for controlling architecture, the conditions can also influence tacticity to some extent. rsc.org

The regularity of the polymer structure, or tacticity, has a direct impact on its ability to crystallize. wikipedia.org Highly regular structures, such as isotactic or syndiotactic polymers, can pack more efficiently, leading to semi-crystalline materials. Atactic polymers, with their irregular structures, are generally amorphous. wikipedia.org For poly(this compound), the long C14 side chains can also undergo side-chain crystallization, a phenomenon that can occur even in atactic polymers and introduces another level of structural complexity.

The tacticity of methacrylic polymers can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between meso (m) and racemo (r) diads, providing a quantitative measure of the stereoregularity. wikipedia.orgfrontier-lab.com Pyrolysis-Gas Chromatography (Py-GC) is another powerful technique used to determine the tacticity of polymethacrylates, including crosslinked samples where NMR analysis is difficult. frontier-lab.com

| Polymerization Method | Typical Resultant Tacticity for Methacrylates | Key Influencing Factors |

| Free-Radical Polymerization | Predominantly Atactic, slightly syndiotactic-rich | Temperature (lower temps can increase syndiotacticity) |

| Anionic Polymerization | Isotactic or Syndiotactic | Solvent Polarity, Counter-ion, Temperature |

| Group Transfer Polymerization | Predominantly Syndiotactic | Catalyst, Solvent |

| RAFT Polymerization | Primarily Atactic (similar to free-radical) | Chain Transfer Agent, Solvent, Temperature |

This table presents general trends for polymethacrylates; specific outcomes for this compound may vary.

Investigating the Impact of Polymer Architecture on Macroscopic Material Behavior

The presence of the long tetradecyl side chain in poly(this compound) is expected to significantly lower the glass transition temperature (Tg) due to increased free volume and flexibility, a common effect observed in long-chain poly(alkyl methacrylates). However, this plasticizing effect is counteracted by side-chain crystallization, where the alkyl chains of neighboring monomer units align to form ordered, crystalline domains. This side-chain crystallinity can enhance the material's stiffness and melting point.

The hydroxyl (-OH) group on the side chain introduces the capacity for hydrogen bonding. These intermolecular forces can act as physical crosslinks, increasing the polymer's mechanical strength and influencing its solubility in various solvents. chemicalbook.com

Different polymer architectures built from this compound would exhibit distinct property profiles:

Linear Polymers : These would likely exhibit properties strongly influenced by side-chain crystallization, potentially forming waxy solids at room temperature.

Branched Polymers : Introducing branches disrupts the ability of the main polymer backbones to pack efficiently, which can lower the density and crystallinity. However, the long side chains could still crystallize. This architecture can modify the rheological properties of the polymer in solution or in the melt. materials-science.info

Star-Shaped Polymers : Compared to their linear counterparts, star-shaped polymers typically have lower solution viscosity and different thermorheological behaviors. Studies on analogous poly(stearyl methacrylate-co-methyl methacrylate) polymers show that star-shaped architectures have a significantly lower degree of temperature-induced coil expansion in solution compared to linear or randomly branched structures. materials-science.info

The interplay between backbone architecture, side-chain crystallization, and hydrogen bonding from the hydroxyl group allows for the fine-tuning of material properties. For example, controlling the architecture could modify the melt flow characteristics for processing applications, while the combination of hydrophobic side chains and hydrophilic hydroxyl groups could be exploited for surface-active properties.

| Polymer Architecture | Expected Impact on Packing & Crystallinity | Expected Effect on Macroscopic Properties |

| Linear | Allows for efficient main-chain and side-chain packing, potentially leading to higher crystallinity. | Higher melting point and tensile strength, but potentially lower solubility. |

| Randomly Branched | Branch points disrupt main-chain packing, reducing overall crystallinity. | Lower density, increased solubility, modified melt viscosity. materials-science.info |

| Star-Shaped | High chain density near the core, with arms extending outward. Packing is significantly different from linear analogues. | Lower solution viscosity at equivalent molecular weight, distinct thermorheological behavior. materials-science.info |

This table provides a generalized comparison based on established principles of polymer physics for long-chain methacrylates.

Theoretical Predictions of Intermolecular Interactions and Self-Assembly Tendencies

The amphiphilic nature of the this compound monomer—possessing a long, nonpolar alkyl tail and a polar hydroxyl group—strongly suggests a tendency for self-assembly. researchgate.net Theoretical models and computational simulations can predict how these competing intermolecular forces drive the organization of polymer chains in both bulk and solution.

The dominant intermolecular interactions at play are:

Van der Waals Forces : Strong attractive forces between the long tetradecyl chains will promote aggregation of the side chains, driving side-chain crystallization and the formation of hydrophobic domains.

Hydrogen Bonding : The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong, specific interactions between polymer chains. chemicalbook.comnih.gov These interactions can form a network that significantly influences the material's mechanical properties.

Dipole-Dipole Interactions : The ester group in the methacrylate backbone contributes to the polarity of the repeating unit.

In solution, these interactions are predicted to cause self-assembly into various morphologies. For instance, in a nonpolar solvent, the polar hydroxyl and ester groups would likely form the core of a reverse micelle, with the hydrophobic tetradecyl chains extending into the solvent. Conversely, in an aqueous environment, the polymer is expected to form micelles with a hydrophobic core composed of the packed alkyl chains and a hydrophilic corona of hydroxyl groups. researchgate.net The formation of such structures is a hallmark of amphiphilic block copolymers, and similar behavior can be anticipated for homopolymers with pronounced amphiphilic character in each repeating unit. rsc.org

In the bulk state, theoretical models predict a microphase separation driven by the energetic incompatibility of the polar and nonpolar moieties. This could result in the formation of ordered nanostructures, such as lamellae or cylindrical domains, where the polymer side chains are organized into distinct hydrophobic regions, interconnected by the polymer backbone and stabilized by hydrogen-bonding networks in the polar regions. The balance between the van der Waals forces of the alkyl chains and the hydrogen bonding of the hydroxyl groups will dictate the final morphology and, consequently, the material's properties. Computational studies on similar systems have shown that specific interactions between functional groups and their environment can be calculated to predict solvation behaviors and polymerizability. nih.gov

Emerging Research Directions and Future Perspectives in 2 Hydroxytetradecyl Methacrylate Polymer Chemistry

Bio-inspired Polymer Design and Biomimetic Materials incorporating Long-Chain Hydroxyl Methacrylates

The design of polymers that mimic biological systems is a powerful strategy for creating materials with enhanced biocompatibility and functionality. The amphiphilic nature of 2-Hydroxytetradecyl methacrylate (B99206), arising from its long hydrophobic alkyl chain and polar hydroxyl group, makes it an excellent candidate for developing biomimetic materials.

Researchers are exploring how the self-assembly properties of polymers containing long-chain hydroxyl methacrylates can be harnessed to create structures that mimic biological membranes or other ordered biological assemblies. The hydrophobic tetradecyl chains can drive the formation of micellar structures or layered domains within a polymer matrix, while the hydroxyl groups can be oriented towards an aqueous phase, potentially improving interactions with biological environments. This is analogous to the behavior of phospholipids (B1166683) in cell membranes.

Moreover, the hydroxyl group provides a reactive site for the covalent attachment of bioactive molecules such as peptides, carbohydrates, or growth factors. This functionalization can lead to materials that actively promote specific cellular responses, such as adhesion, proliferation, and differentiation, a key goal in tissue engineering and regenerative medicine. For instance, studies on shorter-chain hydroxyl methacrylates like 2-hydroxyethyl methacrylate (HEMA) have shown that the presence of the hydroxyl group improves cell adhesion and proliferation. nih.gov It is anticipated that the long tetradecyl chain in poly(2-hydroxytetradecyl methacrylate) could further modulate these interactions by influencing the surface hydrophobicity and protein adsorption characteristics of the material.

| Feature of this compound | Biomimetic Potential |

| Long Hydrophobic Tetradecyl Chain | Induces self-assembly, mimics lipid domains, controls surface wettability. |

| Reactive Hydroxyl Group | Site for bio-functionalization, enhances hydrophilicity, improves cell interaction. |

| Amphiphilic Nature | Formation of ordered structures similar to biological membranes. |

Development of Sustainable Synthesis Routes and Green Polymerization Techniques for this compound

The push towards green chemistry is profoundly impacting polymer synthesis. For monomers like this compound, research is focusing on developing more environmentally friendly polymerization methods that minimize the use of hazardous solvents and initiators.

One promising approach is the use of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net RAFT allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions under milder reaction conditions than traditional free radical polymerization. researchgate.net This level of control is crucial for creating the advanced polymer architectures discussed in the next section.

Furthermore, the exploration of alternative, greener solvent systems is a key area of research. Natural deep eutectic solvents (NADES), which are mixtures of natural compounds like choline (B1196258) chloride and sugars, are being investigated as biodegradable and non-toxic reaction media for methacrylate polymerization. researchgate.net The application of these green solvents to the polymerization of this compound could significantly reduce the environmental footprint of its corresponding polymers. High-pressure polymerization, which can proceed without the need for chemical initiators, also presents a novel, green route for producing high-purity polymers. nih.gov

| Green Polymerization Technique | Potential Advantages for this compound |

| RAFT Polymerization | Precise control over polymer architecture, mild reaction conditions. |

| Natural Deep Eutectic Solvents (NADES) | Use of biodegradable and non-toxic solvents. researchgate.net |

| High-Pressure Polymerization | Initiator-free synthesis, leading to high-purity polymers. nih.gov |

| Enzymatic Catalysis | Biocatalysts offer high selectivity and operate under mild conditions. |

Advanced Polymeric Architectures with Tailored Functionalities

Block copolymers, where long sequences of poly(this compound) are coupled with other polymer blocks (e.g., a hydrophilic block like poly(ethylene glycol)), can self-assemble into a variety of nanostructures such as micelles, vesicles, and lamellae. These structures have potential applications in drug delivery, where the hydrophobic core formed by the tetradecyl chains can encapsulate hydrophobic drugs, while the hydrophilic shell provides stability in aqueous environments.

Graft copolymers, where chains of poly(this compound) are grafted onto a different polymer backbone, can be used to modify the surface properties of materials. For example, grafting these chains onto a commodity polymer could impart improved biocompatibility, lubricity, or anti-fouling properties. The long alkyl side chains are expected to play a significant role in these surface-active properties. Research on other methacrylates has demonstrated that increasing the alkyl chain length can impact the physical properties of the resulting polymer. mdpi.com

| Polymeric Architecture | Potential Functionality |

| Block Copolymers | Self-assembly into nanocarriers for drug delivery. |

| Graft Copolymers | Surface modification for improved biocompatibility and anti-fouling. |

| Star Polymers | Lower viscosity compared to linear analogues, potential as rheology modifiers. |

| Dendritic Polymers | Highly branched structures with a high density of functional groups. |

Integration with Nanotechnology for Hybrid Material Systems and Composite Development